4-Amino-3-bromo-5-iodobenzoic acid

Catalog No.
S13975817
CAS No.
M.F
C7H5BrINO2
M. Wt
341.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-bromo-5-iodobenzoic acid

Product Name

4-Amino-3-bromo-5-iodobenzoic acid

IUPAC Name

4-amino-3-bromo-5-iodobenzoic acid

Molecular Formula

C7H5BrINO2

Molecular Weight

341.93 g/mol

InChI

InChI=1S/C7H5BrINO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)

InChI Key

NTSQWQFKOZFZPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N)I)C(=O)O

4-Amino-3-bromo-5-iodobenzoic acid is an aromatic compound characterized by the presence of an amino group, a bromine atom, and an iodine atom attached to a benzoic acid framework. Its molecular formula is C7_{7}H6_{6}BrI N O2_{2} and it has a molecular weight of approximately 292.93 g/mol. This compound is notable for its unique combination of halogen substituents, which significantly influences its chemical reactivity and biological interactions.

  • Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
  • Coupling Reactions: It can participate in various cross-coupling reactions such as Heck, Sonogashira, and Suzuki reactions, which are essential for forming complex organic molecules.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.

Common reagents for these reactions include palladium catalysts for coupling reactions and bases like triethylamine or sodium hydroxide for esterification.

The biological activity of 4-amino-3-bromo-5-iodobenzoic acid is primarily linked to its interactions with specific enzymes or receptors. It has been studied for its potential as an antibacterial agent, particularly due to the presence of the amino group, which can enhance its interaction with biological targets. The iodine atom may also facilitate imaging studies as a radiopaque agent. Research indicates that derivatives of 4-amino-3-bromo-5-iodobenzoic acid exhibit antibacterial activity against various pathogens, highlighting its potential therapeutic applications.

  • Bromination: Benzoic acid is brominated using bromine in the presence of a catalyst (e.g., iron) to yield 3-bromobenzoic acid.
  • Iodination: The resulting compound is then iodinated using iodine and an oxidizing agent (e.g., potassium iodate).
  • Amination: Finally, the introduction of the amino group can be achieved through reduction or substitution reactions involving suitable amines.

These steps may be optimized for yield and purity in industrial settings using advanced techniques such as continuous flow reactors.

4-Amino-3-bromo-5-iodobenzoic acid has several applications in organic synthesis and medicinal chemistry:

  • Synthesis of Complex Molecules: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.
  • Biological Research: Its derivatives are explored for their antibacterial properties and potential use in drug development.
  • Imaging Studies: The iodine content makes it suitable for use as a radiopaque agent in medical imaging.

Studies have shown that 4-amino-3-bromo-5-iodobenzoic acid can interact with biological systems through various mechanisms:

  • Chelation with Metal Ions: It acts as a chelating ligand, coordinating with metal ions such as uranyl ions (UO22+_{2}^{2+}), which influences the supramolecular structure of hybrid materials.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.

These interactions are crucial for understanding its biological activity and potential applications in drug design.

Several compounds share structural similarities with 4-amino-3-bromo-5-iodobenzoic acid, each possessing unique properties:

Compound NameMolecular FormulaCAS NumberSimilarity
4-Aminobenzoic AcidC7_{7}H9_{9}N O2_{2}150-13-00.95
2-Amino-5-bromobenzoic AcidC7_{7}H6_{6}BrN O2_{2}21740-00-10.90
2-Iodobenzoic AcidC7_{7}H5_{5}I O2_{2}88-67-50.90
4-BromoanilineC6_{6}H6_{6}BrN106-38-70.88
3-BromoanilineC6_{6}H6_{6}BrN591-30-80.87

Uniqueness

The uniqueness of 4-amino-3-bromo-5-iodobenzoic acid lies in its specific combination of bromine and iodine atoms along with the amino group. This combination provides a distinct reactivity profile that is advantageous in synthetic chemistry, particularly for constructing complex molecules not easily accessible through other means.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

340.85484 g/mol

Monoisotopic Mass

340.85484 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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